(2-Chloro-4-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone
Description
(2-Chloro-4-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone is a small organic molecule featuring a 2-chloro-4-nitrophenyl group linked via a ketone bridge to a 4-ethylpiperazine moiety. Its molecular formula is C₁₃H₁₅ClN₃O₃ (molecular weight: 296.73 g/mol). The chloro and nitro substituents on the aromatic ring enhance electrophilicity, facilitating interactions with biological targets, while the ethyl group on the piperazine ring modulates solubility and pharmacokinetic properties .
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-4-3-10(17(19)20)9-12(11)14/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPDUJSRMRUTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The piperazine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives.
Oxidation: Oxidized piperazine derivatives.
Scientific Research Applications
Antipsychotic and Antidepressant Activities
Research indicates that piperazine derivatives, including this compound, exhibit significant psychotropic effects. They have been studied for their potential as antipsychotic agents due to their ability to interact with neurotransmitter systems in the brain. For instance, compounds similar to (2-Chloro-4-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone have been linked to the treatment of schizophrenia and depression through modulation of serotonin and dopamine receptors .
Anticancer Properties
The compound has shown promise in anticancer research. Piperazine derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that these compounds can interfere with cell cycle progression and promote cell death in various cancer types .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Starting from 2-chloro-4-nitroaniline, it undergoes acylation with 4-ethylpiperazine.
- The reaction conditions often include the use of solvents like DMF (dimethylformamide) under controlled temperatures to optimize yield and purity .
Yield Optimization
Recent studies have reported yields exceeding 99% when synthesized under optimal conditions, highlighting the efficiency of modern synthetic techniques in producing high-purity compounds suitable for further research .
Case Studies
Several case studies have documented the effects of this compound on specific cell lines:
- In vitro studies demonstrated that treatment with this compound led to reduced proliferation of certain cancer cell lines, suggesting a pathway for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of (2-Chloro-4-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various binding interactions, while the piperazine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with its analogues:
Key Observations :
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) generally exhibit higher solubility in aqueous media compared to piperidine analogues due to the additional nitrogen atom .
- Aryl Ring Modifications : Nitro groups at the para position (target compound) confer stronger electron-withdrawing effects than meta substitutions, influencing reactivity in nucleophilic aromatic substitution (SNAr) reactions .
Case Study: Comparison with Filastatin
Filastatin, (3-chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone, shares a piperazine core but differs in aryl substituents:
- Aryl Group: 3-Chloro-4-methylphenyl vs. 2-chloro-4-nitrophenyl in the target compound.
- Biological Role : Filastatin inhibits PPIs via steric blockade, while the target compound’s nitro group may facilitate hydrogen bonding with target proteins.
Biological Activity
(2-Chloro-4-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the compound's biological activity, including its mechanism of action, cytotoxic effects, and structure-activity relationship (SAR) findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C13H15ClN2O3
- Molecular Weight : 261.73 g/mol
- CAS Number : 33663-73-9
The structure features a chloro and nitro substitution on the phenyl ring, which is significant for its biological activity.
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that this compound increases the expression of pro-apoptotic proteins such as p53, leading to enhanced caspase activation and subsequent apoptosis in various cancer cell lines .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | 0.79 |
| HeLa (Cervical Cancer) | 2.41 | 5.51 |
| PANC-1 (Pancreatic) | 1.47 | 3.00 |
These results indicate that the compound exhibits potent cytotoxic effects, comparable to or better than established reference compounds used in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the molecular structure significantly influence biological activity:
- Electron-Withdrawing Groups (EWGs) : The introduction of EWGs on the phenyl ring has been correlated with increased antiproliferative potency.
- Halogen Substitutions : Substituting halogens at specific positions on the aromatic ring can drastically alter activity levels, with certain configurations yielding higher efficacy .
Case Studies
A notable case study involved testing the compound's efficacy in vivo using mouse models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential application as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-chloro-4-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone, and what critical parameters influence yield?
- Methodology : Synthesis typically involves coupling a 2-chloro-4-nitrobenzoyl chloride derivative with 4-ethylpiperazine under basic conditions (e.g., triethylamine in dry dichloromethane). Key parameters include:
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent choice : Anhydrous solvents prevent hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >80% yield .
- Data Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | 4-ethylpiperazine, Et₃N, DCM | 85–90 |
| Purification | Silica gel, EtOAc/hexane (3:7) | 80–83 |
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology : Use a combination of:
- 1H/13C NMR : Key signals include aromatic protons (δ 8.0–8.2 ppm for nitro group), piperazine methylenes (δ 2.5–3.5 ppm), and ethyl group (δ 1.2–1.4 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 338.0821 (calculated for C₁₃H₁₅ClN₃O₃⁺) .
- X-ray crystallography : Resolve crystal packing and bond angles using SHELXL (e.g., C-Cl bond length ~1.74 Å) .
Advanced Research Questions
Q. How can researchers analyze protein-binding interactions involving this compound?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., viral nucleoproteins) on a sensor chip to measure binding kinetics (KD values).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein binding.
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein cavities (e.g., hydrophobic interactions with piperazine) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Dose-response assays : Standardize IC50 measurements (e.g., antiviral activity against influenza A/H1N1) using plaque reduction assays.
- Solubility optimization : Use co-solvents (e.g., 10% DMSO in PBS) to address discrepancies caused by poor aqueous solubility .
- Control experiments : Include positive controls (e.g., nucleozin) to validate assay conditions .
Q. How can computational modeling guide the design of derivatives with enhanced potency?
- Methodology :
- QSAR modeling : Correlate substituent effects (e.g., nitro → amine reduction) with bioactivity using Gaussian-based DFT calculations.
- ADMET prediction : Use SwissADME to optimize logP (target ~2.5) and rule out hepatotoxicity .
- Data Table :
| Derivative | logP | Predicted IC50 (nM) |
|---|---|---|
| Parent compound | 2.8 | 150 |
| -NO₂ → -NH₂ | 1.9 | 75 |
Experimental Design Considerations
Q. What crystallization conditions are optimal for X-ray structure determination?
- Methodology :
- Solvent system : Slow evaporation from ethanol/water (7:3) at 4°C.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement in SHELXL-2018 yields R-factor < 0.05 .
Q. How to troubleshoot low yields in large-scale synthesis?
- Methodology :
- Scale-up adjustments : Replace batch reactors with continuous flow systems for improved heat/mass transfer.
- Catalyst screening : Test Pd/C or Raney Ni for nitro reductions; monitor by TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
